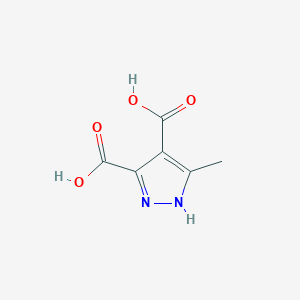

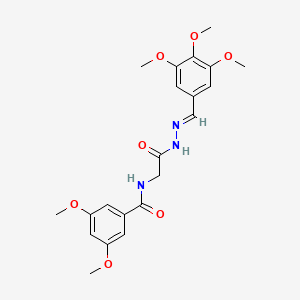

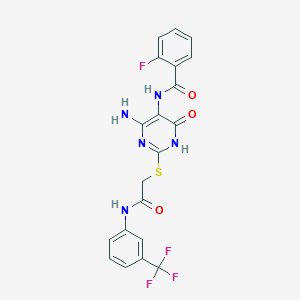

![molecular formula C24H21N3O5S B2498680 N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894560-45-3](/img/structure/B2498680.png)

N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves sequential reactions that include the use of 2-aminobenzothiazole, chloroacetyl chloride, hydrazine hydrate, isatin, and Thioglycolic acid. These reactions lead to the formation of novel heterocycles characterized by various spectroscopic techniques. For instance, the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives showcased potent antibacterial activity, highlighting the synthetic approach's significance in developing new antibacterial agents (Borad et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been elucidated using X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations. For example, the analysis of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one revealed a triclinic space group and detailed molecular interactions through Hirshfeld surface analysis and fingerprint plots (Rahmani et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are characterized by their ability to undergo various biochemical interactions, leading to potential therapeutic effects. For instance, the synthesis and evaluation of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides demonstrated antioxidant and/or anti-inflammatory activities, suggesting their chemical reactivity towards biological targets (Koppireddi et al., 2013).

Aplicaciones Científicas De Investigación

Antibacterial Applications

Studies demonstrate the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, showcasing potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The bacteriological results indicate broad-spectrum antibacterial effectiveness, particularly for certain compounds within this series, emphasizing the compound's potential as an emerging new antibacterial agent (Borad et al., 2015).

Antifungal and Anticancer Activities

Another research focus is on the antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives, including furan-2-ylmethyl variants. These studies revealed compounds with high antifibrotic activity levels, showcasing a similar effect to known antifibrotic agents without scavenging superoxide radicals. Their antifibrotic potential was confirmed using the xCelligence system, indicating promising directions for further testing as anticancer agents (Kaminskyy et al., 2016).

Antioxidant and Anti-inflammatory Properties

Research on novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and derivatives revealed significant anti-inflammatory and antioxidant activities. Some compounds exhibited dual efficacy, highlighting the compound's utility in developing therapeutic agents with antioxidant and anti-inflammatory properties (Koppireddi et al., 2013).

Antiamoebic Activity

Furan-thiazolidinone hybrids were prepared and tested for antiamoebic activity, with some exhibiting remarkable efficacy. The notable binding energy against Entamoeba histolytica enzymes and significant inhibition activities make these compounds promising molecules for novel antiamoebic agent development (Ansari et al., 2016).

Corrosion Inhibitive Properties

The corrosion inhibition performance of related indoline compounds on N80 steel in hydrochloric acid solution was also studied. These studies include polarization, electrochemical impedance spectroscopy, and surface analysis techniques, providing insights into the potential application of these compounds as corrosion inhibitors (Yadav et al., 2015).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-[3-(4-methoxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5S/c1-31-17-10-8-16(9-11-17)27-22(29)15-33-24(27)19-6-2-3-7-20(19)26(23(24)30)14-21(28)25-13-18-5-4-12-32-18/h2-12H,13-15H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDJLVOLAGHDBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

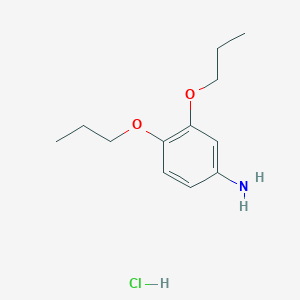

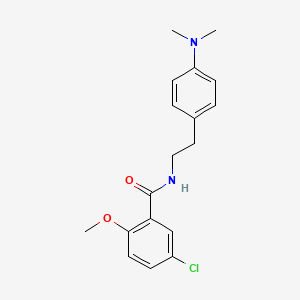

![4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2498608.png)

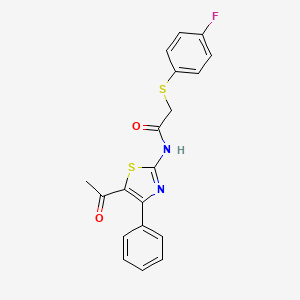

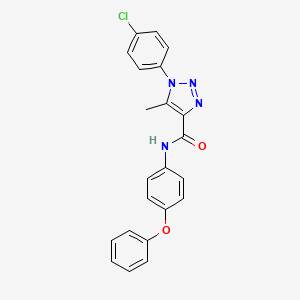

![(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2498611.png)

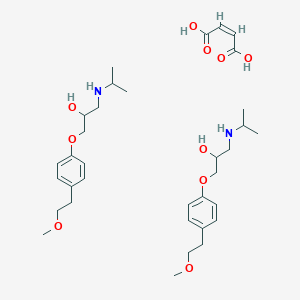

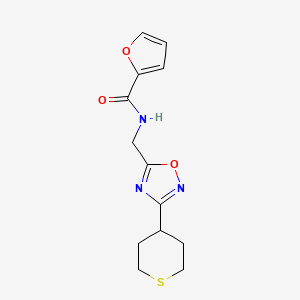

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)

![2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2498617.png)

![ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2498619.png)